- An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2OJournal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448,
Cas no 959-23-9 (4'-Methoxychalcone)
4'-methoxychalcone via PPAR γ Activation regulates adipocyte differentiation and regulates the expression and secretion of various adipokines in adipose tissue involved in insulin sensitivity
4'-Methoxychalcone structure
4'-Methoxychalcone Properties
Names and Identifiers
-
- 4′-Methoxychalcone
- 2-BENZYLIDENE-4'-METHOXYACETOPHENONE
- 1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
- (E)-1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
- RARECHEM AM UC 0609
- alpha-styryl p-anisyl ketone
- 4-Methoxychalcone
- 4'-Methoxychalcone
- METHOXYCHALCONE, 4'-(RG)
- 1-(4'-methoxyphenyl)-3-phenylpropenone
- benzylidene-4'-methoxyacetophenone
- METHOXYCHALCONE,4'
- 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (ACI)
- Chalcone, 4′-methoxy- (6CI, 7CI, 8CI)
- 1-(4-Methoxyphenyl)-3-phenylpropenone
- 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
- 4-Methoxyphenyl styryl ketone
- NSC 37157
- s5851
- NCGC00095535-04
- InChI=1/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7
- Styryl p-anisyl ketone
- NSC37157
- 959-23-9
- ST059919
- Q27274750
- AKOS001325034
- (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
- NCGC00095535-03
- 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
- SDCCGMLS-0066535.P001
- S10032
- NSC-37157
- AB00375841-02
- METHOXYCHALCONE, TRANS-4'-
- HY-128400
- (E)-1-(4-Methoxy-phenyl)-3-phenyl-propenone
- CHALCONE, 4'-METHOXY-
- CCG-214164
- ACon1_000177
- SPECTRUM211475
- E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- BM45N45FIZ
- 22966-19-4
- CS-0099579
- NCGC00095535-01
- MFCD00008407
- 1-(4-Methoxy-phenyl)-3-phenyl-propenone
- STK831846
- (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (6)
- MEGxp0_001883
- BRD-K09233738-001-04-4
- CHEMBL34398
- TS-00699
- BSPBio_002861
- DTXSID001238595
- BDBM50141532
- Spectrum5_000236
- .ALPHA.-STYRYL P-ANISYL KETONE
- NCGC00095535-02
- AF-961/00496034
- CHEBI:174232
- Z46053756
- PD002123
- SR-05000002481-1
- SR-05000002481
- 2-propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, (2E)-
- 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one
- LMPK12120188
- +Expand
-
- MFCD00008407
- KJHHAPASNNVTSN-UHFFFAOYSA-N
- 1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3
- O=C(C1C=CC(OC)=CC=1)C=CC1C=CC=CC=1
- 644640
Computed Properties
- 238.09900
- 0
- 2
- 4
- 238.09938
- 18
- 282
- 0
- 0
- 0
- 1
- 0
- 1
- 3.1
- 0
- 26.3
Experimental Properties
- 3.59130
- 26.30000
- 1.606
- Soluble in dichloromethane and methanol. Insoluble in water.
- 397.5°Cat760mmHg
- 101-103 °C(lit.)
- 180.5°C
- Not determined
- Not determined
- 1.114
4'-Methoxychalcone Security Information
4'-Methoxychalcone Customs Data
- 2914509090
-
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4'-Methoxychalcone Price
4'-Methoxychalcone Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 7 h, rt
Reference
- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2Results in Chemistry, 2022, 4,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 3 h, rt
Reference
- Recyclable Copper Nanoparticles-Catalyzed Hydroboration of Alkenes and β-Borylation of α,β-Unsaturated Carbonyl Compounds with Bis(Pinacolato)DiboronAdvanced Synthesis & Catalysis, 2021, 363(9), 2408-2416,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Copper perchlorate hexahydrate ; 60 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
Reference
- Sonochemical aldol condensation using copper perchlorate hexahydrate as catalyst in solventless mediaInternational Journal of Chemistry (Mumbai, 2013, 2(2), 254-258,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
Reference
- Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moietiesPharmaceutical Chemistry Journal, 2012, 45(12), 725-731,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Sodium nitrate Solvents: Water ; 30 min, rt
1.2 Reagents: Oxygen ; 2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ; 24 h, rt
1.2 Reagents: Oxygen ; 2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ; 24 h, rt
Reference
- Application of natural phosphate modified with sodium nitrate in the synthesis of chalcones: a soft and clean methodJournal of Catalysis, 2003, 213(1), 1-6,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Reference
- Novel phosphorous (v)-based reagents, processes for the preparation tony thereof, and their use in making stereo-defined organophoshorous (v) compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, di-μ-chlorotetrachlorodip… Solvents: Toluene ; 40 min, rt
Reference
- A versatile method for the synthesis of diaryl and alkyl aryl ketones via palladium-catalysed cross-coupling reaction of arylboronic acids with acyl chloridesApplied Organometallic Chemistry, 2015, 29(3), 181-184,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 60 min, 55 °C
Reference
- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation ReactionPhosphorus, 2013, 188(12), 1778-1791,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Aluminum triflate (crosslinked-polystyrene-supported aluminum triflate) ; 3.1 h, 80 °C
Reference
- Friedel-Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflateJournal of the Serbian Chemical Society, 2011, 76(2), 155-163,
4'-Methoxychalcone Raw materials
- 1-(4-methoxyphenyl)ethan-1-one
- Benzaldehyde
- Anisole
- trans-Cinnamoyl Chloride
- p-Methoxybenzaldehyde
- (4-methoxyphenyl)boronic acid
- Cinnamic acid
- Acetophenone
4'-Methoxychalcone Preparation Products
4'-Methoxychalcone Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:959-23-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:959-23-9)
TANG SI LEI
15026964105
2881489226@qq.com
4'-Methoxychalcone Related Literature
-
L. Young Trans. Faraday Soc. 1954 50 153
-
Rajni Khajuria,Prakash Kannaboina,Kamal K. Kapoor,Annah Gupta,Gaurav Raina,Amanpreet Kaur Jassal,Love Karan Rana,Maninder S. Hundal,Parthasarathi Das Org. Biomol. Chem. 2015 13 5944
Recommended suppliers
Amadis Chemical Company Limited
(CAS:959-23-9)4'-Methoxychalcone
99%
100g
186.0